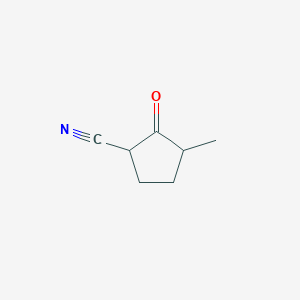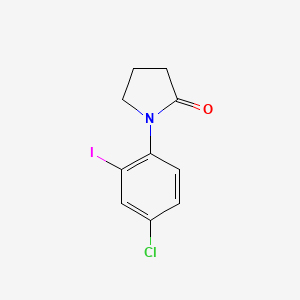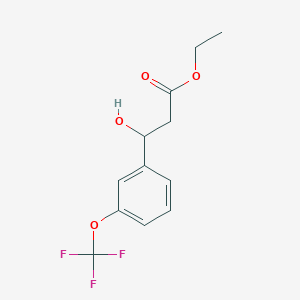
Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O4. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate
- Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate
Uniqueness
Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate is unique due to the position of the trifluoromethoxy group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .
Eigenschaften
Molekularformel |
C12H13F3O4 |
|---|---|
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI-Schlüssel |
WQFDKOGCYOWNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
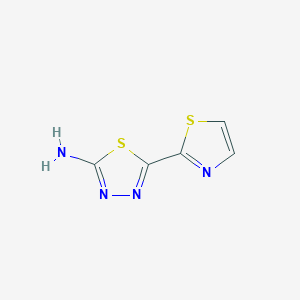
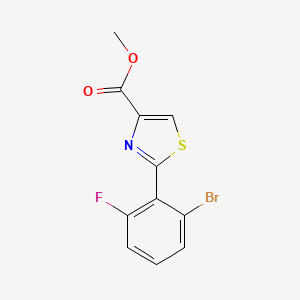
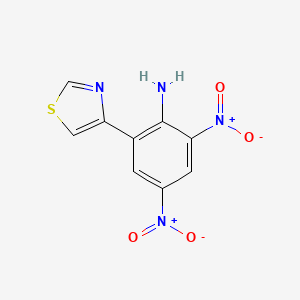
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)
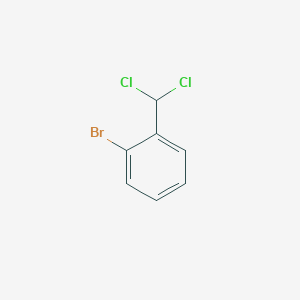
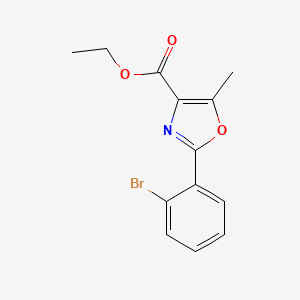
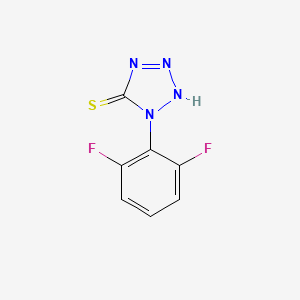
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)
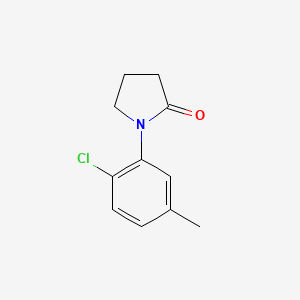
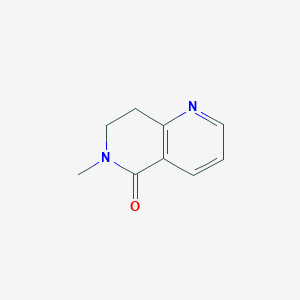
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
